N~2~-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine
Description
N²-1,3-Benzodioxol-5-yl-N⁴,6-dimethylpyrimidine-2,4-diamine is a pyrimidine derivative featuring a 1,3-benzodioxole substituent at the N² position and methyl groups at the N⁴ and C6 positions. The methyl groups at N⁴ and C6 may influence steric accessibility and metabolic stability.
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
2-N-(1,3-benzodioxol-5-yl)-4-N,6-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H14N4O2/c1-8-5-12(14-2)17-13(15-8)16-9-3-4-10-11(6-9)19-7-18-10/h3-6H,7H2,1-2H3,(H2,14,15,16,17) |
InChI Key |
SSPHSMUNOMQFEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC3=C(C=C2)OCO3)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol with disubstituted halomethanes.
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines.
Coupling of Benzodioxole and Pyrimidine Moieties: The final step involves the coupling of the benzodioxole and pyrimidine moieties through a Pd-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~2~-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N~2~-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N2-1,3-benzodioxol-5-yl-N~4~,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their biological relevance are summarized below:
Key Observations :
- Electron-Rich Substituents : The 1,3-benzodioxole group in the target compound may offer stronger hydrogen bonding or π-π interactions compared to TP2’s indole-phenyl group, which relies on bulkier aromatic stacking .
- Permeability : TP2 and similar analogs suffer from poor membrane permeability due to bulky substituents ; the target compound’s benzodioxole group (smaller than indole-phenyl) might partially mitigate this issue.
Computational and Experimental Data
Docking Scores and Molecular Dynamics (MDS)
- TP1 : Docking score = -10.5 kcal/mol; stable in 100-ns MDS with minimal RMSD fluctuations .
- TP2 : Docking score = -9.2 kcal/mol; moderate stability in MDS, with occasional ligand dissociation .
- Target Compound : Predicted docking score (inferred from structural similarity): ~-9.8 kcal/mol (estimated between TP1 and TP2). The benzodioxole group’s oxygen atoms may form additional hydrogen bonds with EHMT2’s SAM-binding pocket .
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